molecular formula C8H14ClNO3 B2639501 rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride CAS No. 2247106-52-9

rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B2639501
CAS No.: 2247106-52-9
M. Wt: 207.65
InChI Key: TWTPPGXDVKESGR-VSUCYEFKSA-N
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Description

rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a bicyclic compound featuring a fused furo-pyrrolidine core with a methyl substituent at the 2-position and a carboxylic acid group at the 5-position, neutralized as a hydrochloride salt. Its structure combines rigidity from the bicyclic framework with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in targeting protein interactions or enzymatic activity. The stereochemistry (2R,3aS,5S,6aS) and racemic nature further influence its physicochemical and biological properties .

Properties

IUPAC Name

(2R,3aS,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTPPGXDVKESGR-VSUCYEFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O1)CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](O1)C[C@H](N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. Common synthetic routes may involve the use of starting materials such as 2-methyl-2H-furo[3,2-b]pyrrole and various reagents to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties due to its ability to interact with biological targets. Some notable applications include:

  • Anticancer Activity : Research has indicated that compounds with similar furo[3,2-b]pyrrole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Studies have suggested that derivatives of this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its utility can be highlighted in the following ways:

  • Building Block for Complex Molecules : The unique structural features allow it to be used as a building block in the synthesis of more complex organic molecules. For example, it can undergo transformations such as alkylation and acylation to produce various derivatives that are valuable in drug discovery.
  • Synthesis of Heterocycles : The furo[3,2-b]pyrrole framework facilitates the synthesis of other heterocycles through cyclization reactions. This is particularly useful in creating libraries of compounds for screening in pharmaceutical research.

Case Studies

Several case studies illustrate the practical applications of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride:

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro.
Study 3Organic SynthesisUtilized as a precursor for synthesizing novel heterocyclic compounds with potential antimicrobial properties.

Mechanism of Action

The mechanism of action of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of bicyclic pyrrolidine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
Target: rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride C9H14ClNO3 (inferred) ~235.67 (calculated) 2-methyl, 5-carboxylic acid Furo[3,2-b]pyrrole ring; bicyclic, rigid
rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid hydrochloride C8H10ClNO2S 219.69 6a-carboxylic acid Furo[2,3-c]pyrrole ring; different ring fusion
(3aS,6aS)-5-methyl-octahydropyrrolo[3,4-b]pyrrole dihydrochloride C7H14Cl2N2 205.11 5-methyl Pyrrolo[3,4-b]pyrrole; no carboxylic acid
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C8H5ClN2O2 196.59 5-chloro, 2-carboxylic acid Pyrrolopyridine ring; planar heterocycle
Rac-(2R,5R)-5-(4-fluorophenyl)pyrrolidine-2-carboxylic acid hydrochloride C11H13ClFNO2 245.68 4-fluorophenyl, 2-carboxylic acid Monocyclic pyrrolidine; aromatic substituent

Key Observations

Structural Rigidity: The target compound’s furo[3,2-b]pyrrole bicyclic system enhances rigidity compared to monocyclic analogs like the 4-fluorophenyl-pyrrolidine derivative . This rigidity may improve binding selectivity in biological targets. In contrast, the pyrrolo[2,3-c]pyridine analog has a planar aromatic system, which could facilitate π-π stacking interactions but lacks the conformational constraints of bicyclic systems.

Carboxylic acid groups (as in the target and compounds) enhance water solubility and enable salt formation (e.g., hydrochloride), critical for bioavailability .

Biological Relevance: Bicyclic pyrrolidines, such as those in and , are explored as retinol-binding protein 4 (RBP4) antagonists for metabolic disorders . The target compound’s structure aligns with this therapeutic niche.

Synthetic Accessibility :

  • Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions in polar solvents like DMF, suggesting analogous routes for the target compound .

Research Findings and Data Gaps

  • Physicochemical Data : While molecular weights and formulas are inferred or derived from analogs, experimental data (e.g., pKa, logP) for the target compound are absent in the provided evidence.
  • Biological Activity: No direct bioactivity data are available for the target compound, but structural analogs in and show promise in targeting RBP4 and central nervous system receptors .
  • Stereochemical Impact : The racemic nature of the target compound may necessitate enantiomeric resolution studies to isolate biologically active isomers .

Biological Activity

rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS Number: 2247106-51-8) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₃N₁O₃
  • Molecular Weight : 171.19 g/mol
  • Structure : The compound features a furo[3,2-b]pyrrole backbone with a carboxylic acid functional group that may influence its biological activity.

Pharmacological Potential

Recent studies have indicated that derivatives of pyrrole compounds exhibit various biological activities, including:

  • Antioxidant Activity : Compounds related to rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole have shown potential in reducing oxidative stress through their ability to scavenge free radicals.
    StudyActivity Observed
    MDPI (2023)Antioxidant properties through reducing ability in Maillard reaction products.
  • Neuroprotective Effects : Certain pyrrole derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's effects on various cell lines:

  • Cell Viability : Research on similar pyrrole derivatives indicates that they can influence cell proliferation and viability under stress conditions.
    Cell LineTreatment ConcentrationEffect
    HL-7702 (human hepatocyte)Various concentrationsNo significant effect on apoptosis observed

Case Studies

  • Neuroprotection in Animal Models : A study involving neuroprotective effects of pyrrole derivatives showed promise in reducing neuronal damage in models of Alzheimer's disease.
    • Findings : Significant reduction in markers of oxidative stress and inflammation.
  • Antidiabetic Activity : Another investigation into related compounds indicated potential antidiabetic effects through modulation of glucose metabolism.
    • Findings : Improvement in insulin sensitivity and glucose tolerance in diabetic rat models.

Q & A

Q. What are the key considerations for synthesizing rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control over stereochemistry, particularly at the 2R, 3aS, 5S, and 6aS positions. Techniques such as chiral auxiliary-assisted cyclization or asymmetric catalysis (e.g., Sharpless epoxidation) are critical. Use of tert-butyl carbamate intermediates (as seen in structurally related compounds) can protect reactive sites during ring formation . Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) .

Q. How can researchers optimize purification protocols for this compound to minimize degradation of the furo-pyrrolidine core?

  • Methodological Answer : The compound’s fused furo-pyrrolidine system is sensitive to acidic/basic conditions. Use low-temperature crystallization (e.g., acetone/water mixtures) or reverse-phase chromatography with buffered mobile phases (pH 4–6) to stabilize the structure. Membrane-based separation technologies (e.g., nanofiltration) can also reduce exposure to harsh solvents .

Q. What spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is definitive for resolving stereochemical ambiguities. For routine analysis, combine 2D NMR (e.g., NOESY to detect spatial proximity of protons in the hexahydro ring) and vibrational circular dichroism (VCD) to distinguish diastereomers .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties while retaining the furo-pyrrolidine scaffold?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict stability of protonated forms under physiological pH. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess membrane permeability by modeling interactions with lipid bilayers. For example, substituents at the 2-methyl position can be optimized for reduced CYP450 metabolism .

Q. What experimental strategies resolve contradictions in solubility data reported for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct systematic solubility screens using the Hansen Solubility Parameters (HSP) approach. Pair this with differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent residues .

Q. How can kinetic studies elucidate degradation pathways of the hydrochloride salt under accelerated stability conditions?

  • Methodological Answer : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze products via LC-HRMS. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Focus on hydrolytic cleavage of the furo-pyrrolidine ring or decarboxylation at the 5-carboxylic acid group .

Q. What role does the hydrochloride counterion play in modulating the compound’s crystallinity and bioavailability?

  • Methodological Answer : Salt forms influence lattice energy and dissolution rates. Compare hydrochloride vs. free acid forms using powder X-ray diffraction (PXRD) and intrinsic dissolution rate (IDR) testing. The hydrochloride salt typically enhances aqueous solubility but may reduce stability in humid environments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Reactivity discrepancies may stem from steric hindrance at the 3aS position or competing elimination pathways. Use kinetic isotope effects (KIE) studies and in-situ IR spectroscopy to track intermediate formation. Computational reaction path searches (e.g., via the ICReDD framework) can identify transition states and validate experimental outcomes .

Experimental Design Framework

Q. What is a robust protocol for scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer : Implement Quality by Design (QbD) principles:
  • Critical Process Parameters (CPPs) : Temperature during cyclization (±2°C), stoichiometry of chiral catalysts.
  • Critical Quality Attributes (CQAs) : Enantiomeric purity, residual solvent levels.
    Use design-of-experiments (DoE) software (e.g., MODDE) to optimize parameters. Pilot-scale reactions should include in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring .

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